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Compound of Interest

Compound Name: D-Galactose pentaacetate

Cat. No.: B020742 Get Quote

This technical guide provides an in-depth overview of the infrared (IR) and mass spectrometry

(MS) data for D-Galactose pentaacetate. It is intended for researchers, scientists, and

professionals in drug development who require detailed spectroscopic information and

experimental protocols for the characterization of this acetylated carbohydrate.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a

molecule. For D-Galactose pentaacetate, the IR spectrum is dominated by absorptions

corresponding to the ester functional groups introduced during acetylation.

IR Data Summary
The primary absorption bands observed in the IR spectrum of β-D-Galactose pentaacetate
are summarized in the table below. These absorptions are characteristic of the acetyl groups

and the pyranose ring structure.
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Wavenumber (cm⁻¹) Intensity Assignment

~1740-1750 Strong C=O stretch of acetate esters

~1220-1240 Strong C-O stretch of acetate esters

~1040-1080 Strong
C-O stretch of the pyranose

ring

~2900-3000 Medium C-H stretch of alkyl groups

Note: The exact peak positions can vary slightly depending on the sample preparation and

instrument.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy
A common and convenient method for obtaining the IR spectrum of a solid sample like D-
Galactose pentaacetate is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-

IR) Spectroscopy.

Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27, equipped

with an ATR accessory (e.g., a DuraSamplIR II with a diamond crystal).[1]

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

is crucial to subtract any atmospheric or instrumental interferences.

Sample Application: Place a small amount of the solid D-Galactose pentaacetate powder

directly onto the ATR crystal.

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm

to ensure good contact between the sample and the crystal surface.
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Data Acquisition: Collect the infrared spectrum. Typically, this involves co-adding multiple

scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded

over a range of 4000 to 400 cm⁻¹.

Data Processing: The acquired sample spectrum is ratioed against the background spectrum

to produce the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., dry acetone or

isopropanol) after the measurement.

IR Analysis Workflow

Sample Preparation

Data Acquisition Data Analysis

Place Solid Sample on ATR Crystal

Acquire Sample SpectrumRecord Background Spectrum Ratioing Process Spectrum (Baseline Correction, etc.) Identify Characteristic Peaks

Click to download full resolution via product page

Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and structural information of a compound by measuring its mass-to-charge ratio (m/z). Electron

Ionization (EI) is a common technique used for the analysis of relatively small, volatile

molecules like D-Galactose pentaacetate, often in conjunction with Gas Chromatography

(GC).

Mass Spectrometry Data Summary
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The molecular weight of D-Galactose pentaacetate (C₁₆H₂₂O₁₁) is 390.34 g/mol .[2][3] The

mass spectrum shows a series of fragment ions resulting from the cleavage of the parent

molecule. The most abundant peaks in the EI mass spectrum are listed below.

m/z Relative Intensity (%) Putative Fragment Ion

43 73.81 [CH₃CO]⁺

98 71.92 [C₄H₆O₂]⁺

115 79.99 [C₅H₇O₃]⁺

157 84.86 [C₆H₉O₅]⁺

242 99.99 [C₁₀H₁₄O₆]⁺

Data obtained from an EI-B source with 70 eV ionization energy.[1]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
For volatile compounds like acetylated sugars, GC-MS is a standard analytical method.

Instrumentation:

A Gas Chromatograph coupled to a Mass Spectrometer (e.g., JEOL JMS-D-300) with an

Electron Ionization (EI) source.[1]

Procedure:

Sample Preparation: Dissolve the D-Galactose pentaacetate sample in a suitable volatile

organic solvent, such as dichloromethane or ethyl acetate. The concentration should be

optimized for the instrument, typically in the low ppm range.

GC Separation:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.
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The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary

column (e.g., a nonpolar or medium-polarity column like a DB-5).

A temperature program is used to separate the components of the sample based on their

boiling points and interactions with the column's stationary phase.

MS Analysis:

As the D-Galactose pentaacetate elutes from the GC column, it enters the ion source of

the mass spectrometer.

Ionization: The molecules are bombarded with a high-energy electron beam (typically 70

eV), causing them to ionize and fragment.[1] This is known as Electron Ionization (EI).

Mass Analysis: The resulting positively charged ions are accelerated and separated by a

mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge

(m/z) ratio.

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z. The

fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and

confirmation.

GC-MS Analysis Workflow
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GC-MS Analysis Workflow

Sample Dissolved in Volatile Solvent
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Electron Ionization (70 eV)

Mass Analyzer (m/z Separation)

Detector

Mass Spectrum Generation
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General workflow for GC-MS analysis.

Proposed Fragmentation Pathway
The fragmentation of D-Galactose pentaacetate upon electron ionization is complex. The

following diagram illustrates a logical pathway to the formation of some of the major observed

fragment ions. The initial molecular ion [M]⁺ is often unstable and not observed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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